molecular formula C10H13N3OS B1483338 (1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol CAS No. 2098119-25-4

(1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1483338
CAS No.: 2098119-25-4
M. Wt: 223.3 g/mol
InChI Key: ZGLRILQKUGMPLZ-UHFFFAOYSA-N
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Description

The compound (1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol is a heterocyclic organic molecule It features a pyrazole ring substituted with a thiophene group and an aminoethyl side chain, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol can be achieved through a multi-step process:

    Formation of the pyrazole ring: This can be done by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the thiophene group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Attachment of the aminoethyl side chain: This can be achieved through nucleophilic substitution reactions, where the pyrazole ring is reacted with an appropriate haloethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol: can undergo various types of chemical reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The aminoethyl side chain can participate in substitution reactions, where the amino group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Haloalkanes, sulfonyl chlorides, or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol:

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Potential use as a probe or ligand in biochemical assays due to its unique structure.

    Medicine: Exploration as a potential therapeutic agent, given its structural similarity to biologically active molecules.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

(1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol: can be compared with other similar compounds such as:

    (1-(2-aminoethyl)-3-(phenyl)-1H-pyrazol-5-yl)methanol: Similar structure but with a phenyl group instead of a thiophene group.

    (1-(2-aminoethyl)-3-(furan-3-yl)-1H-pyrazol-5-yl)methanol: Similar structure but with a furan group instead of a thiophene group.

    (1-(2-aminoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol: Similar structure but with a pyridine group instead of a thiophene group.

The uniqueness of This compound lies in the presence of the thiophene group, which can impart different electronic and steric properties compared to the phenyl, furan, or pyridine analogs. This can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

[2-(2-aminoethyl)-5-thiophen-3-ylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c11-2-3-13-9(6-14)5-10(12-13)8-1-4-15-7-8/h1,4-5,7,14H,2-3,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLRILQKUGMPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C(=C2)CO)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol
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(1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol

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